2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde
Description
2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a halogen-substituted benzaldehyde derivative with a molecular formula of C₁₅H₁₂ClFO₃ (calculated molecular weight: ~294.45 g/mol). Its structure features a chloro substituent at position 2, a 2-fluorobenzyloxy group at position 4, and a methoxy group at position 5 on the benzaldehyde core.
Properties
Molecular Formula |
C15H12ClFO3 |
|---|---|
Molecular Weight |
294.70 g/mol |
IUPAC Name |
2-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-6-11(8-18)12(16)7-15(14)20-9-10-4-2-3-5-13(10)17/h2-8H,9H2,1H3 |
InChI Key |
OCZIXRUPVHGNHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methoxybenzaldehyde and 2-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 2-fluorobenzyl bromide is added to a solution of 2-chloro-5-methoxybenzaldehyde in DMF, followed by the addition of potassium carbonate. The mixture is then heated to reflux for several hours to facilitate the reaction.
Purification: The reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzoic acid.
Reduction: 2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzylamine.
Scientific Research Applications
2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to analogs with substitutions in halogen type, benzyloxy group composition, and alkoxy positions. Key differences are summarized below:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Benzyloxy Group Variations : The 2-fluorobenzyloxy group in the target compound offers metabolic stability compared to 2,4-dichlorobenzyloxy (discontinued due to synthesis challenges ).
- Alkoxy Substitutions : The methoxy group at position 5 in the target compound balances steric effects, whereas ethoxy (as in ) introduces greater steric hindrance, possibly reducing reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
